1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one
Overview
Description
The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 175.19 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is represented by the linear formula C9H9N3O . The InChI code for this compound is 1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is a pale-yellow to yellow-brown solid .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been extensively studied for their biomedical applications . They have been found to have significant biological activity, which has led to their use in various fields of medicine .
The methods used for their synthesis often start from a preformed pyrazole or pyridine . The substituents present at positions N1, C3, C4, C5, and C6 can greatly influence the biological activity of these compounds .
The results of these studies have shown that 1H-Pyrazolo[3,4-b]pyridines have a wide range of potential applications in medicine. For example, they have been found to be effective in treating various types of tumors .
Synthesis Methods
There have been numerous methods developed for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives . These methods are often categorized based on the method used to assemble the pyrazolopyridine system .
The synthesis methods often involve the use of 1,3-diketones in glacial AcOH . The advantages and drawbacks of these methods have been extensively studied and are well-documented .
The results of these studies have led to the development of more efficient and effective methods for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives .
Pharmaceutical Applications
1H-Pyrazolo[3,4-b]pyridines are considered as a key structural motif in many vital applications, such as medicinal and pharmaceuticals . They have been found to exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory . They were also found to have parasiticidal, antibacterial, hypotensive, and vasodilatory properties .
Pesticides and Dyes
These compounds are also used in the production of pesticides and dyes . The specific methods of application and experimental procedures would depend on the specific type of pesticide or dye being produced.
Cancer Therapy
Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Pyrazolo[3,4-b]quinoline Derivatives
Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory . They were also found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .
Targeting FGFR in Cancer Therapy
Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, targeting Fibroblast Growth Factor Receptors (FGFR) with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Safety And Hazards
The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
1-pyrazolo[3,4-b]pyridin-1-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFVTGSPNKRVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C=CC=N2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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